Clomifene citrate

Catalog No.
S1526544
CAS No.
7619-53-6
M.F
C32H36ClNO8
M. Wt
598.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomifene citrate

CAS Number

7619-53-6

Product Name

Clomifene citrate

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C32H36ClNO8

Molecular Weight

598.1 g/mol

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;

InChI Key

PYTMYKVIJXPNBD-OQKDUQJOSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

(Z)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate (1:1); (Z)-2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]triethylamine Citrate (1:1); (Z)-Clomiphene Citrate; Clomiphene A Citrate; NSC 151466; Zu

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Treatment of Anovulatory Infertility

Clomiphene citrate's primary application lies in the treatment of anovulatory infertility, the inability to ovulate. It works by acting as a selective estrogen receptor modulator (SERM) . This means it binds to estrogen receptors in the body, but with mixed effects. In the hypothalamus, a region of the brain, clomiphene citrate blocks the negative feedback loop normally exerted by estrogen. This leads to increased production of gonadotropin-releasing hormone (GnRH) . GnRH, in turn, stimulates the pituitary gland to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . These hormones are crucial for follicle growth and ovulation.

Research has shown clomiphene citrate to be effective in inducing ovulation in women with various causes of anovulation, including polycystic ovary syndrome (PCOS) .

Potential Use in Male Infertility

While primarily used for female infertility, clomiphene citrate has also been explored for its potential role in treating male infertility. Studies suggest it might improve sperm concentration in men with certain types of infertility, possibly by stimulating the release of testosterone and gonadotropins . However, further research is needed to confirm these findings and establish its safety and efficacy for this purpose.

Other Investigational Uses

Beyond its established applications, clomiphene citrate is being investigated for other potential uses. These include:

  • Treatment of short-lasting unilateral neuralgiform headache attacks (SUNCT): While not currently FDA-approved for this purpose, some studies have shown clomiphene citrate to be effective in reducing the frequency and severity of SUNCT attacks .

Clomifene citrate is a synthetic compound primarily used as a fertility medication. It belongs to the class of selective estrogen receptor modulators (SERMs) and is commonly prescribed to stimulate ovulation in women experiencing infertility due to anovulation or irregular menstrual cycles. Clomifene citrate operates by binding to estrogen receptors in the hypothalamus, thereby inhibiting the feedback mechanism that estrogen exerts on the hypothalamus and pituitary gland. This action leads to increased secretion of gonadotropins, specifically follicle-stimulating hormone and luteinizing hormone, which promote ovarian follicle development and ovulation .

The chemical formula for clomifene citrate is C26H28ClNOC_{26}H_{28}ClNO, and it is characterized by its unique diphenyl ethylene structure, which is crucial for its biological activity .

  • Toxicity: Clomiphene is generally well-tolerated, but side effects like hot flashes, headaches, and abdominal bloating can occur. In rare cases, more serious side effects like ovarian hyperstimulation syndrome (OHSS) may develop, where multiple follicles develop simultaneously, leading to enlarged ovaries and potential complications.
  • Flammability: Not readily flammable.
  • Reactivity: No significant reactivity hazards reported.

The primary biological activity of clomifene citrate lies in its role as a selective estrogen receptor modulator. By binding to estrogen receptors in the hypothalamus, it creates a perception of low estrogen levels in the body. This triggers an increase in gonadotropin release from the pituitary gland, stimulating ovarian function . Clomifene citrate also exhibits anti-estrogenic effects on certain tissues, such as the endometrium, which can lead to thinning of the uterine lining during treatment . Its unique mechanism allows it to act both as an estrogen agonist and antagonist depending on the tissue context.

Clomifene citrate can be synthesized through several chemical pathways. One common method involves the condensation of 2-chloro-1,2-diphenylethylene with triethylamine and phenol derivatives. The synthesis typically requires careful control of reaction conditions to ensure high yields of the desired product while minimizing by-products . The process can be summarized in the following steps:

  • Formation of Diphenylethylene: 2-chloro-1,2-diphenylethylene is synthesized from appropriate starting materials.
  • Reaction with Triethylamine: The diphenylethylene reacts with triethylamine in a solvent under controlled temperature.
  • Purification: The crude product is purified through recrystallization or chromatography techniques.

Clomifene citrate is predominantly used in reproductive medicine for:

  • Inducing Ovulation: It is prescribed for women with polycystic ovary syndrome or other conditions leading to anovulation.
  • Treating Infertility: It increases the chances of conception by promoting egg maturation and release.
  • Off-label Uses: Emerging studies suggest potential applications in treating certain types of headaches (e.g., short-lasting unilateral neuralgiform headache attacks) and as an adjunct therapy for male hypogonadism .

Clomifene citrate has been studied for its interactions with various drugs and biological systems. Key interactions include:

  • Hormonal Interactions: Clomifene may interact with other hormonal therapies, necessitating careful monitoring when used concurrently.
  • Metabolic Interactions: As a substrate for cytochrome P450 enzymes, co-administration with drugs that inhibit or induce these enzymes can alter clomifene's pharmacokinetics .
  • Adverse Effects: Potential side effects include visual disturbances, ovarian hyperstimulation syndrome, and mood swings, which may be exacerbated by concurrent medications affecting hormonal balance .

Several compounds share similarities with clomifene citrate in terms of structure and function. Notable examples include:

CompoundClassMechanism of ActionUnique Features
TamoxifenSelective Estrogen Receptor ModulatorEstrogen receptor antagonist/agonistPrimarily used in breast cancer treatment
ToremifeneSelective Estrogen Receptor ModulatorSimilar mechanism to tamoxifenUsed for advanced breast cancer
RaloxifeneSelective Estrogen Receptor ModulatorEstrogen receptor agonist/antagonistPrimarily used for osteoporosis prevention
LetrozoleAromatase InhibitorInhibits conversion of androgen to estrogenUsed primarily in breast cancer therapy

Clomifene citrate's uniqueness lies in its specific application for ovulation induction and its dual agonistic and antagonistic properties at different estrogen receptors within reproductive tissues. This allows it to effectively stimulate ovarian function while minimizing adverse effects on other tissues compared to some other SERMs.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

597.2129448 g/mol

Monoisotopic Mass

597.2129448 g/mol

Heavy Atom Count

42

UNII

UY5X264QZV

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory.;
H361 (91.49%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Zuclomiphene Citrate is the cis isomer of clomiphene which exhibits weak estrogen agonist activity evaluated for antineoplastic activity against breast cancer. (NCI04)

MeSH Pharmacological Classification

Fertility Agents, Female

Pictograms

Health Hazard

Health Hazard

Other CAS

50-41-9
7619-53-6

Wikipedia

Zuclomiphene citrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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